N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide
Description
N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide is a structurally complex benzenesulfonamide derivative featuring a benzyl group at the N-position, methyl substituents at the 2- and 4-positions of the benzene ring, and a methylphenylsulfonamido moiety at the 3-position. This compound belongs to a broader class of sulfonamide derivatives, which are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-benzyl-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-17-14-15-21(29(25,26)23-16-19-10-6-4-7-11-19)18(2)22(17)24(3)30(27,28)20-12-8-5-9-13-20/h4-15,23H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYBYZLLSCQHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core sulfonamide structure. One common method involves the reaction of benzenesulfonyl chloride with an amine under basic conditions to form the sulfonamide. The specific steps are as follows:
Formation of the Sulfonamide Core: Benzenesulfonyl chloride reacts with N-methylphenylamine in the presence of a base such as pyridine to form N-methylphenylsulfonamide.
Benzylation: The N-methylphenylsulfonamide is then benzylated using benzyl chloride in the presence of a base to form N-benzyl-N-methylphenylsulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 425.56 g/mol. Its structure features a sulfonamide group, which is characteristic of many biologically active compounds.
Analgesic Properties
Recent studies have highlighted the potential of N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide as a selective κ-opioid receptor (KOR) agonist. KOR agonists are being investigated for their ability to manage pain without the side effects commonly associated with traditional opioid medications.
A notable study synthesized several derivatives based on this compound and assessed their analgesic efficacy through in vitro and in vivo testing. The findings indicated that certain derivatives exhibited significant antinociceptive effects, suggesting that modifications to the sulfonamide structure can enhance therapeutic outcomes while minimizing adverse effects .
Anticancer Activity
Research has also explored the anticancer potential of sulfonamide derivatives, including this compound. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents .
Antimicrobial Applications
The antimicrobial activity of sulfonamides has been well-documented, and this compound is no exception. Studies have shown that it possesses inhibitory effects against a range of bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The presence of electron-withdrawing groups (e.g., chloro, trifluoroacetamide) or heterocyclic moieties (e.g., pyrimidinyl, isoxazolyl) enhances cytotoxic or antimicrobial activity .
- Positional Influence : Methyl groups at the 2- and 4-positions may sterically hinder interactions with biological targets compared to derivatives with substituents at more accessible positions (e.g., para-substituted chloro groups in Compound 9) .
Cytotoxicity
Sulfonamide derivatives often exhibit cytotoxicity via inhibition of enzymes like carbonic anhydrase or tyrosine kinases. However, the target compound’s activity is likely moderate compared to halogenated analogs:
- Compound 9 (IC₅₀ = 35 μg/mL against HCT116) outperforms the standard drug 5-fluorouracil (5-FU) in some contexts, while the target compound’s methyl groups may reduce potency due to lower electrophilicity .
- Compound 10 and 19 show strong VEGFR-2 inhibition, suggesting that bulky substituents (e.g., dimethoxyphenyl) enhance kinase targeting .
Antimicrobial Activity
- N-benzyl-2,2,2-trifluoroacetamide demonstrates broad antifungal activity (MIC = 15.62–62.5 μg/mL) due to its trifluoroacetamide group, which may disrupt fungal membrane integrity . The target compound’s methylphenylsulfonamido group could offer similar but weaker effects due to reduced electronegativity.
- Pyrazolo[1,5-a]pyrimidine derivatives in show enhanced antibacterial activity, highlighting the importance of fused heterocycles, which the target compound lacks .
Antioxidant Activity
- N-benzyl-2,2,2-trifluoroacetamide exhibits significant antioxidant capacity (1.352 ± 0.04 mM Fe(II)/g), likely due to its electron-deficient trifluoromethyl group scavenging free radicals . The target compound’s benzyl and methyl groups may contribute weaker antioxidant effects.
Molecular Docking and Mechanistic Insights
- The target compound’s methylphenylsulfonamido group may similarly interact with these enzymes but with reduced affinity.
- Anti-inflammatory Potential: Compounds A and C () inhibit cyclooxygenase (COX) with efficacy comparable to diclofenac, implying that the target compound’s sulfonamide core could also target COX pathways .
Biological Activity
N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides, as a class, have historically played significant roles in medicinal chemistry, particularly as antimicrobial agents. This compound's unique structure may confer specific biological properties that merit detailed examination.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a benzene sulfonamide moiety linked to a benzyl group and additional methyl substituents. The presence of these functional groups may influence its solubility, stability, and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 404.56 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Antimicrobial Properties
Sulfonamides are known for their bacteriostatic properties, inhibiting bacterial growth by interfering with folic acid synthesis. Research indicates that this compound may exhibit similar activity against various bacterial strains.
In a study evaluating the antimicrobial efficacy of sulfonamide derivatives, it was found that modifications in the benzene ring significantly affected antibacterial potency. The introduction of a benzyl group and methyl substitutions enhanced the compound's activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound exhibited significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to competitive inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis .
- Synergistic Effects : When tested in combination with other antibiotics (e.g., penicillin), this compound showed synergistic effects, enhancing overall antibacterial efficacy .
Anticancer Activity
Emerging studies suggest that sulfonamide derivatives may possess anticancer properties. Preliminary findings indicate that this compound can induce apoptosis in cancer cell lines by modulating histone deacetylase (HDAC) activity, which is crucial for gene expression regulation .
Table 2: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare N-benzyl-2,4-dimethyl-3-(N-methylphenylsulfonamido)benzenesulfonamide and its analogues?
- Answer : A typical synthesis involves sulfonamide coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C. For example, benzenesulfonyl chloride derivatives are reacted with amines under basic conditions, followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients). Yield optimization may require adjusting stoichiometry or reaction time .
- Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | EDC, HOBt, DCM, 0°C | Amide coupling | 37–73% |
| 2 | Column chromatography (EtOAc/Hexane) | Purification | – |
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Answer :
- ¹H/¹³C NMR : Confirms substituent positions and electronic environments (e.g., aromatic protons, methyl groups).
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bonds (~3300 cm⁻¹).
- Mass Spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve crystallographic disorder during structural refinement of sulfonamide derivatives?
- Answer : Use SHELXL for iterative refinement with constraints (e.g., DFIX, SIMU) to model disordered regions. Partial occupancy assignments and Hirshfeld rigid-bond tests help validate anisotropic displacement parameters. Cross-validation with Rfree and validation tools in PLATON (e.g., ALERTS) ensure structural integrity .
Q. What strategies address contradictions between experimental NMR shifts and computational predictions?
- Answer :
- Solvent Effects : Simulate shifts using implicit solvent models (e.g., PCM in Gaussian).
- Conformational Sampling : Perform molecular dynamics (MD) to account for rotameric states.
- Referencing : Calibrate chemical shifts against TMS or DSS standards .
Q. How to reconcile conflicting bioactivity data between in vitro assays and molecular docking studies?
- Answer :
- Ligand Flexibility : Use induced-fit docking (e.g., Schrödinger Suite) to model binding-site plasticity.
- Assay Conditions : Validate enzyme inhibition under physiological pH and ionic strength.
- False Positives : Confirm target engagement via SPR or ITC .
Q. What reaction parameters influence yield optimization in multi-step sulfonamide synthesis?
- Answer :
Data Contradiction Analysis
Q. How to interpret conflicting MIC values in antimicrobial assays for sulfonamide derivatives?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
